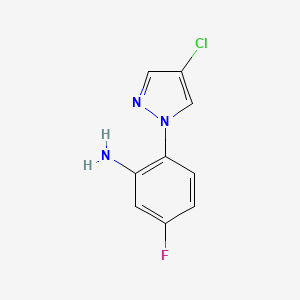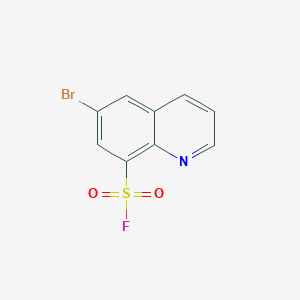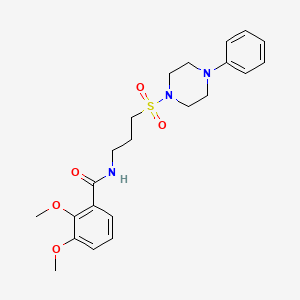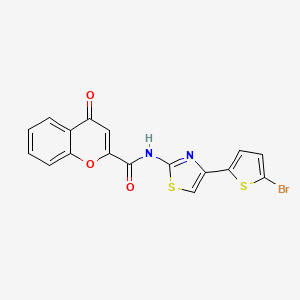
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with a molecular formula of C9H7BrN2OS2 . It is a member of acetamides and an aromatic amide . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The compound has a molecular weight of 303.2 g/mol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 303.2 g/mol . Its exact mass and monoisotopic mass are 301.91832 g/mol . The compound has a topological polar surface area of 98.5 Ų .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) explored a microwave-assisted synthesis method for producing 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds were evaluated for their antimicrobial activity, showing significant antibacterial and antifungal properties (Raval, Naik, & Desai, 2012).
Coumarin Derivatives and Biological Evaluation
Research by Ramaganesh, Bodke, and Venkatesh (2010) involved the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives. These compounds were synthesized using ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate and evaluated for their biological properties, particularly for antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Synthesis and Characterization of Amide Derivatives
Kanwal et al. (2022) conducted a study on the synthesis of pyrazole-thiophene-based amide derivatives through various methodologies. The research included structural characterization, computational applications, and evaluation of nonlinear optical properties. Some of the synthesized compounds showed significant potential in terms of chemical reactivity and stability (Kanwal et al., 2022).
Adenosine Receptor Ligands
A study by Cagide, Borges, Gomes, and Low (2015) focused on the synthesis of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential ligands for human adenosine receptors. The research provided insights into the molecular geometry and ligand-receptor binding mechanisms (Cagide, Borges, Gomes, & Low, 2015).
Synthesis and Spectroscopic Studies of Metal Complexes
Myannik et al. (2018) described the synthesis of novel organic ligands and their copper(II), cobalt(II), and nickel(II) complexes. The study encompassed the structural analysis and electrochemical investigations of these complexes, contributing to the understanding of their potential applications in material science (Myannik et al., 2018).
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O3S2/c18-15-6-5-14(25-15)10-8-24-17(19-10)20-16(22)13-7-11(21)9-3-1-2-4-12(9)23-13/h1-8H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCGFLJABTXMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)
![N-benzyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2979037.png)
![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)
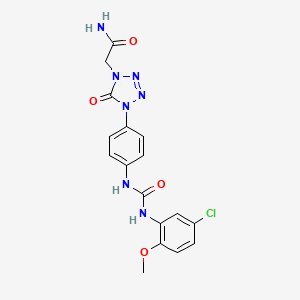
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)
![ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2979043.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2979045.png)
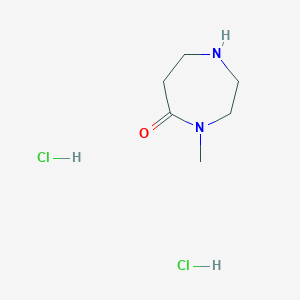
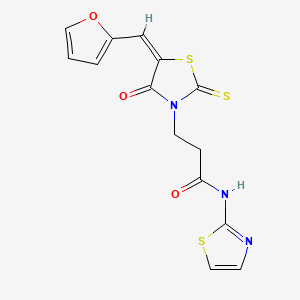
![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)
